molecular formula C12H19N3O B1474866 1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol CAS No. 1691997-59-7

1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol

Cat. No. B1474866
CAS RN: 1691997-59-7
M. Wt: 221.3 g/mol
InChI Key: SQZWGIHXWIVHCG-UHFFFAOYSA-N
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Description

“1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol” is a compound with the IUPAC name 1-(3-amino-2-pyridinyl)-4-piperidinol . It has a molecular weight of 193.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5,8,14H,3-4,6-7,11H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthetic Methodologies and Chemical Space Exploration

  • Spiropiperidines Synthesis : Spiropiperidines, which are related to the piperidine structure in your query, have been explored for their potential in drug discovery, highlighting methodologies for constructing spiropiperidine frameworks. This is relevant for understanding how modifications to piperidine-based compounds, like the one you mentioned, could impact their three-dimensional chemical space and potentially their pharmacological properties (Griggs et al., 2018).

Pharmacological Activities and Drug Development

  • Chemokine CCR3 Receptors Antagonists : Small molecule antagonists for chemokine CCR3 receptors have been investigated for the treatment of allergic diseases. This research indicates a broad interest in developing receptor-targeted therapies using small molecules, which could include compounds with structural similarities to the query (Willems & IJzerman, 2009).

Chemical Properties and Analytical Methods

  • Analytical Methodologies : The development of specific and sensitive assays for drug compounds, including high-performance thin-layer chromatography (HPTLC) methods, highlights the importance of analytical techniques in drug development and quality control. While not directly related to your compound, this area of research is essential for any pharmacological agent's development and regulatory approval (Rode & Tajne, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-[1-(3-aminopyridin-2-yl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9(16)10-4-7-15(8-5-10)12-11(13)3-2-6-14-12/h2-3,6,9-10,16H,4-5,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZWGIHXWIVHCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C2=C(C=CC=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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